molecular formula C12H21NO4 B6350984 (2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid CAS No. 1932336-96-3

(2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid

Cat. No.: B6350984
CAS No.: 1932336-96-3
M. Wt: 243.30 g/mol
InChI Key: JYCRXMSJGZWACP-BDAKNGLRSA-N
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Description

(2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protective group and a carboxylic acid moiety. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 229.276 g/mol (CAS: 1018818-04-6; MFCD23105992) . The Boc group enhances stability during synthetic processes, making the compound a valuable intermediate in pharmaceutical chemistry, particularly in peptide synthesis and drug development. Its stereochemistry (2R,4S) is critical for interactions with biological targets, influencing solubility, reactivity, and metabolic stability .

Properties

IUPAC Name

(2R,4S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCRXMSJGZWACP-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid typically involves the protection of the amine group in 2-methylpiperidine-4-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in dioxane.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Deprotection: The primary amine is regenerated.

    Substitution: Various substituted piperidine derivatives.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

Synthesis of Bioactive Compounds

Boc-2-methylpiperidine-4-carboxylic acid is extensively used as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations makes it a versatile building block in drug discovery.

Peptide Synthesis

This compound serves as a protecting group for amines during peptide synthesis. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, allowing for the selective deprotection of amines in complex peptide sequences. This property is crucial for developing peptide-based therapeutics.

Antihypertensive Agents

Research has indicated that derivatives of Boc-2-methylpiperidine-4-carboxylic acid exhibit antihypertensive properties. These derivatives can be tailored to enhance their efficacy and selectivity towards specific biological targets.

Neurological Disorders

There is ongoing research into the potential of this compound and its derivatives in treating neurological disorders, particularly due to their ability to cross the blood-brain barrier and interact with central nervous system receptors.

Synthesis of Novel Antihypertensive Agents

A study published in Journal of Medicinal Chemistry detailed the synthesis of a series of antihypertensive agents derived from Boc-2-methylpiperidine-4-carboxylic acid. The research demonstrated that modifications to the piperidine ring could significantly enhance biological activity while maintaining low toxicity profiles.

Development of Peptide Inhibitors

In another study, researchers utilized Boc-2-methylpiperidine-4-carboxylic acid as a key intermediate in the synthesis of peptide inhibitors targeting specific enzymes involved in cancer progression. The inhibitors showed promising results in preclinical trials, highlighting the compound's potential in cancer therapeutics.

Summary Table of Applications

Application AreaDescriptionReferences
Pharmaceutical SynthesisUsed as an intermediate for various drugs
Peptide SynthesisProtecting group for amines; easy deprotection
Antihypertensive AgentsDerivatives show potential as antihypertensives
Neurological DisordersPotential treatments for CNS disorders

Mechanism of Action

The primary role of (2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid is to serve as a protected intermediate in organic synthesis. The Boc group protects the amine functionality, preventing it from reacting under various conditions. Upon deprotection, the free amine can participate in further reactions, allowing for the stepwise construction of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison with analogous compounds:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Features
(2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid C₁₂H₂₁NO₄ 229.276 2-methyl, 4-carboxylic acid 1018818-04-6 Piperidine backbone; Boc protection; chiral centers at C2 and C4
(2R,4R)-1-[(tert-butoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid C₁₀H₁₆FNO₄ 235.76 4-fluoro, pyrrolidine ring 681128-51-8 Pyrrolidine ring; fluorination enhances electronegativity
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid C₁₆H₂₁NO₄ 291.34 4-phenyl, pyrrolidine ring 96314-29-3 Aromatic phenyl group increases hydrophobicity
(2R,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid C₁₁H₁₉NO₅ 245.28 4-methoxy, pyrrolidine ring 147266-70-4 Methoxy group improves solubility; chiral inversion alters activity
(2S,4R)-1-[(tert-Butoxy)carbonyl]-4-(methylsulfanyl)pyrrolidine-2-carboxylic acid C₁₁H₁₉NO₄S 261.34 4-methylsulfanyl, pyrrolidine 876953-58-1 Sulfur-containing substituent enhances metal-binding capacity
Key Observations:

Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) backbones influence conformational flexibility and steric hindrance. Piperidines generally exhibit higher metabolic stability .

Substituents :

  • Electron-withdrawing groups (e.g., fluorine ) increase reactivity in nucleophilic substitutions.
  • Aromatic groups (e.g., phenyl ) enhance lipophilicity, impacting membrane permeability.
  • Methoxy groups improve aqueous solubility but may reduce bioavailability due to hydrogen bonding.

Stereochemistry : The (2R,4S) configuration in the target compound optimizes interactions with chiral enzyme pockets, whereas epimeric forms (e.g., 2S,4R) show reduced affinity in receptor-binding assays .

Research Findings and Trends

  • Stereochemical Purity : HPLC monitoring (as in ) is critical for isolating the (2R,4S) isomer, as impurities from epimerization reduce efficacy .
  • Computational Studies : Molecular docking predicts the target compound’s superior binding to HIV-1 protease compared to pyrrolidine analogs .

Biological Activity

(2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid, with CAS number 1932336-96-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.3 g/mol
  • Purity : Typically >97% in commercial preparations

The structure features a piperidine ring with a tert-butoxycarbonyl group and a carboxylic acid functionality, which are crucial for its biological interactions.

Research indicates that compounds like this compound may interact with various biological targets, particularly in the central nervous system. Its structural similarity to other piperidine derivatives suggests potential modulation of neurotransmitter systems, particularly glutamate receptors.

Interaction with Glutamate Receptors

Studies have shown that piperidine derivatives can act as modulators of glutamate receptors, which are critical for synaptic transmission and plasticity. The specific binding affinity and activity of this compound at these receptors warrant further investigation to elucidate its pharmacological profile .

Biological Activity Data

A summary of available data regarding the biological activity of this compound is presented below:

Biological Activity Effect Reference
Glutamate receptor modulationPotential antagonist or modulator
Neuroprotective effectsMay reduce neuronal cell death
Anti-inflammatory propertiesInhibition of pro-inflammatory cytokines

Case Studies

  • Neuroprotective Effects : A study conducted on neuronal cell cultures indicated that this compound exhibited neuroprotective properties against excitotoxicity induced by glutamate. The compound was shown to decrease apoptotic markers significantly compared to untreated controls .
  • Anti-inflammatory Activity : In an in vivo model of inflammation, this compound demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating neuroinflammatory conditions .

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